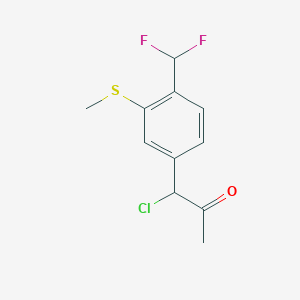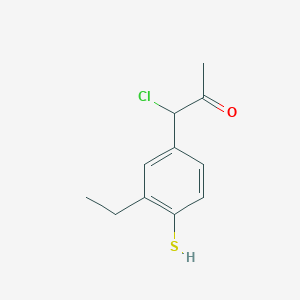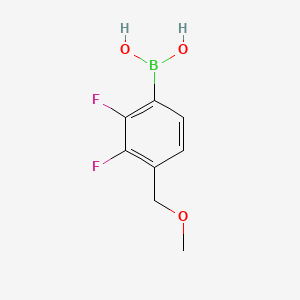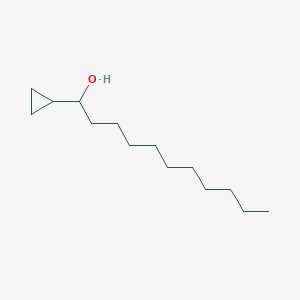
((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a purine base, a benzamido group, and a silyl ether, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the benzamido group: This step involves the acylation of the purine base with benzoyl chloride in the presence of a base such as pyridine.
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the methoxyphenyl and diphenylmethyl groups: This step involves the reaction of the intermediate with 4-methoxyphenyl and diphenylmethyl reagents.
Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs and other biologically active molecules.
Biology
In biological research, the compound may be used to study the interactions between nucleosides and enzymes, as well as their role in cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups that can interact with various biological targets
Eigenschaften
Molekularformel |
C51H54N6O6Si |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C51H54N6O6Si/c1-34-23-25-36(26-24-34)49(59)61-31-41-42(56-51(37-19-13-9-14-20-37,38-21-15-10-16-22-38)39-27-29-40(60-5)30-28-39)44(63-64(6,7)50(2,3)4)48(62-41)57-33-54-43-45(52-32-53-46(43)57)55-47(58)35-17-11-8-12-18-35/h8-30,32-33,41-42,44,48,56H,31H2,1-7H3,(H,52,53,55,58)/t41-,42-,44+,48-/m1/s1 |
InChI-Schlüssel |
BWTPIFCWNCKJKX-WCEPEKRDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)

![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)








